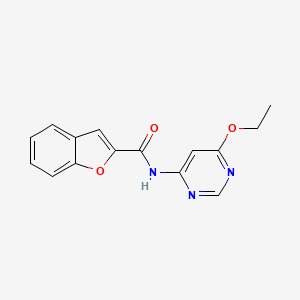

N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide

Description

N-(6-Ethoxypyrimidin-4-yl)benzofuran-2-carboxamide is a small-molecule compound featuring a benzofuran core linked via a carboxamide group to a 6-ethoxypyrimidin-4-yl moiety. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-2-20-14-8-13(16-9-17-14)18-15(19)12-7-10-5-3-4-6-11(10)21-12/h3-9H,2H2,1H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJWKRXDUSJBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and yields high purity products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzofuran derivatives.

Scientific Research Applications

Medicinal Applications

Antitumor Activity

N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide has been investigated for its potential as an antitumor agent. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by targeting specific molecular pathways. For instance, studies indicate that derivatives of benzofuran can modulate immune responses in tumors, enhancing the efficacy of existing therapies .

Antiviral Properties

Research has highlighted the antiviral potential of benzofuran derivatives. The ethoxypyrimidinyl group in N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide may enhance its interaction with viral proteins, thereby inhibiting viral replication. This application is particularly relevant in the context of emerging viral infections .

Antimicrobial Activity

Benzofuran compounds have been shown to possess antimicrobial properties. The structural modification with an ethoxypyrimidinyl group may improve the compound's efficacy against various bacterial strains, including resistant pathogens, making it a candidate for further development in antibiotic therapies .

Chemical Research Applications

Building Block for Synthesis

N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. This property is particularly useful in the development of new pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be utilized to develop new materials with specific properties, such as enhanced thermal stability and oxidative resistance. Its incorporation into polymer matrices could lead to innovative applications in coatings and composites.

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the effectiveness of N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for developing new cancer therapies.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of benzofuran derivatives similar to N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide. The study demonstrated that these compounds could inhibit viral replication in vitro by interfering with viral protein synthesis pathways.

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth, antibacterial effects, and anti-viral activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., cyano in compound 73) on the benzofuran ring often enhance target affinity but may reduce solubility.

- Amide Side Chain : Piperidine-containing analogs (e.g., compound 73) exhibit improved solubility due to the basic nitrogen, while ethoxypyrimidine (target compound) balances lipophilicity and hydrogen-bonding capacity .

Structure–Activity Relationship (SAR)

Critical SAR trends from analogous compounds:

- Benzofuran Substituents: 4-Cyanophenyl (73): High potency in anticancer assays but poor solubility ([M + H]+ 360.2; logP ~3.5) . 7-Methoxy (): Improved antioxidant activity due to increased electron density .

- Amide Side Chain: Piperidin-4-ylmethyl (73): Enhanced solubility via protonation at physiological pH .

Biological Activity

N-(6-Ethoxypyrimidin-4-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core linked to a pyrimidine moiety through a carboxamide functional group. The synthesis typically involves multi-step organic reactions, including C–H arylation and transamidation techniques, which allow for the introduction of various substituents to optimize biological activity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The mechanism appears to involve modulation of the cyclooxygenase (COX) pathways, specifically targeting EP2 and EP4 receptors which are implicated in tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

| Cancer Type | Cell Line Used | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Colorectal Cancer | HT-29 | 15 | COX inhibition, EP receptor antagonism |

| Breast Cancer | MCF-7 | 12 | Modulation of tumor microenvironment |

| Lung Carcinoma | A549 | 18 | Inhibition of PGE2 signaling |

Neuroprotective Effects

The compound also exhibits neuroprotective properties. In vitro studies demonstrate its ability to protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate), suggesting it may serve as a potential treatment for neurodegenerative diseases .

Table 2: Neuroprotective Activity Assessment

| Test System | Concentration (μM) | Protective Effect |

|---|---|---|

| Rat Cortical Neurons | 100 | Significant protection |

| In Vitro Assays | 30 | Comparable to memantine |

The biological activity of N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide is primarily attributed to its interaction with specific molecular targets:

- COX Pathway Modulation : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, which are often overexpressed in cancer.

- Receptor Antagonism : The compound acts as an antagonist to EP2 and EP4 receptors, which play critical roles in tumor progression and immune evasion.

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress .

Case Studies

- Colorectal Cancer Model : In murine models, administration of N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in colorectal cancer treatment.

- Neurodegenerative Disease Research : In studies focusing on Alzheimer's disease models, the compound demonstrated a marked decrease in neuroinflammation and improvement in cognitive function metrics, suggesting its utility in neuroprotection .

Q & A

Q. What are the standard synthetic routes for N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide?

The compound is synthesized via condensation of benzofuran-2-carboxylic acid derivatives with substituted pyrimidines. A typical procedure involves activating the carboxylic acid using coupling agents like carbonyldiimidazole (CDI) in anhydrous N,N-dimethylformamide (DMF) under reflux, followed by reaction with 6-ethoxypyrimidin-4-amine. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) yields the product (45–82% yields). Recrystallization from ethanol or THF improves purity .

Q. Which spectroscopic methods are critical for structural characterization?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzofuran aromatic protons at δ 7.0–7.6 ppm, pyrimidine NH signals at δ 8.6–9.0 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS: [M+H]+ peaks) and fragmentation patterns .

- X-ray crystallography : Resolves solid-state conformation if single crystals are obtained (e.g., bond angles, dihedral angles) .

Q. How should researchers handle solubility challenges in biological assays?

Prepare stock solutions in DMSO (≤10% v/v) and dilute in assay buffers. For extreme hydrophobicity, consider synthesizing prodrugs (e.g., phosphate esters) or using surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

- Pyrimidine modifications : Replace ethoxy with methoxy, halogens, or amino groups to alter electronic effects.

- Benzofuran substitutions : Introduce methyl, nitro, or trifluoromethyl groups to modulate steric and electronic profiles.

- Linker optimization : Vary alkyl chain lengths or incorporate heterocycles (e.g., piperazine) to enhance binding affinity . Biological activity is assessed via in vitro assays (e.g., enzyme inhibition, cytotoxicity), supported by computational docking (e.g., AutoDock Vina) to predict target interactions .

Q. What experimental strategies resolve contradictions in spectroscopic data?

- Cross-validation : Combine 2D NMR (HSQC, HMBC) to confirm connectivity.

- Recrystallization : Obtain pure crystals for X-ray analysis to rule out polymorphic variations.

- Comparative analysis : Benchmark spectral data against structurally similar compounds (e.g., N-(pyrimidinyl)benzofuran analogs in and ) .

Q. How are yields optimized in amidation reactions for this compound?

- Coupling agents : Use CDI or HATU in stoichiometric excess (1.2–1.5 equiv) to drive reaction completion.

- Temperature control : Conduct reactions at 0°C to room temperature to minimize side products.

- Purification : Employ gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., protein kinases) using GROMACS or AMBER .

Safety and Handling

Q. What precautions are essential during synthesis and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.